N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, a sulfonyl group, and a cyclopentanecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 6-chloro-2-fluoropyridine.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting the pyridine intermediate with a sulfonyl chloride derivative under basic conditions.
Cyclopentanecarbohydrazide Formation: The final step involves the reaction of the sulfonylated pyridine with cyclopentanecarbohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety.
Hydrolysis: The sulfonyl and hydrazide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, or cellular processes.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonyl and hydrazide groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-fluoropyridine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Cyclopentanecarbohydrazide: Another precursor, commonly used in the synthesis of hydrazide derivatives.
Sulfonyl Chlorides: A class of compounds used for introducing sulfonyl groups into organic molecules.
Uniqueness
N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl and hydrazide moieties, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(6-chloro-2-fluoropyridin-3-yl)sulfonylcyclopentanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3O3S/c12-9-6-5-8(10(13)14-9)20(18,19)16-15-11(17)7-3-1-2-4-7/h5-7,16H,1-4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGENSATXNYPFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNS(=O)(=O)C2=C(N=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.